Home > Products > Screening Compounds P37009 > Ampreloxetine (TFA)
Ampreloxetine (TFA) -

Ampreloxetine (TFA)

Catalog Number: EVT-15272520
CAS Number:
Molecular Formula: C20H19F6NO3
Molecular Weight: 435.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ampreloxetine is a novel compound under investigation primarily for its potential as a treatment for symptomatic neurogenic orthostatic hypotension, particularly in patients suffering from multiple system atrophy. This compound is classified as a small molecule and is recognized for its role as a selective norepinephrine reuptake inhibitor. The drug is currently in clinical trials, demonstrating promising results in enhancing norepinephrine levels and stabilizing blood pressure in affected individuals .

Source and Classification

Ampreloxetine, also known by its developmental code TD-9855, is classified as an investigational drug. It has been assigned the DrugBank accession number DB15348 and has the following chemical identifiers: CAS number 1227056-84-9 and UNII 19997EZ42I . As a selective norepinephrine reuptake inhibitor, it acts on the norepinephrine transporter to increase the availability of norepinephrine in the synaptic cleft, which is critical for regulating blood pressure and other autonomic functions .

Synthesis Analysis

Methods and Technical Details

The synthesis of ampreloxetine involves several steps that utilize various chemical reactions. A common method includes the reaction of a piperidine derivative with substituted phenyl compounds. One documented synthesis pathway involves the use of Friedel-Crafts acylation to attach aromatic groups to the piperidine core, followed by further modifications to achieve the final structure .

The general synthetic route can be summarized as follows:

  1. Formation of Piperidine Derivative: A substituted piperidine is prepared through alkylation or acylation methods.
  2. Aromatic Substitution: The piperidine derivative undergoes electrophilic substitution with an aromatic compound, often facilitated by Lewis acids.
  3. Final Modifications: The resulting compound is then subjected to further reactions to introduce trifluoromethyl groups or other substituents as necessary.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

Ampreloxetine has the molecular formula C18H18F3NOC_{18}H_{18}F_{3}NO with a molecular weight of approximately 321.34 g/mol . The structure can be described using its IUPAC name, which is 4-{2-[(2,4,6-trifluorophenoxy)methyl]phenyl}piperidine.

The molecular structure features:

  • A piperidine ring,
  • A trifluoromethyl-substituted phenyl group,
  • An ether linkage that enhances its pharmacological properties.

The structural representation can be visualized through its SMILES notation: FC1=CC(F)=C(OCC2=CC=CC=C2C2CCNCC2)C(F)=C1 .

Chemical Reactions Analysis

Reactions and Technical Details

Ampreloxetine participates in various chemical reactions typical for small organic molecules. Key reactions include:

  • Electrophilic Aromatic Substitution: This reaction allows for the introduction of electron-withdrawing groups such as trifluoromethyl onto aromatic rings.
  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, participating in reactions with electrophiles to form new bonds.
  • Reduction Reactions: Certain synthetic pathways may involve reduction steps to modify functional groups within the molecule.

These reactions are critical for modifying ampreloxetine's structure to enhance its efficacy and selectivity towards norepinephrine transporters.

Mechanism of Action

Process and Data

Ampreloxetine functions primarily as a norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter, it increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced sympathetic nervous system activity. This mechanism is particularly beneficial in treating conditions characterized by low blood pressure due to autonomic failure .

The pharmacokinetic profile indicates that ampreloxetine has a terminal half-life ranging from 30 to 40 hours, allowing for once-daily dosing while maintaining effective drug levels throughout the day . The drug's action results in significant increases in circulating norepinephrine levels without markedly affecting serotonin transporters, which minimizes potential side effects associated with serotonin modulation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ampreloxetine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Molecular Weight: Approximately 321.34 g/mol.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Requires storage under controlled conditions (e.g., -20°C) to maintain integrity against light and moisture .

These properties are essential for formulation development and ensuring consistent therapeutic efficacy.

Applications

Scientific Uses

Ampreloxetine's primary application lies in its potential treatment for symptomatic neurogenic orthostatic hypotension. Clinical studies have demonstrated its ability to increase norepinephrine levels effectively, stabilize blood pressure during postural changes, and improve quality of life for patients with multiple system atrophy . Its investigational status suggests ongoing research into additional therapeutic uses or formulations that could expand its applicability within neurology and cardiology.

Mechanistic Pharmacology of Ampreloxetine

Neurotransmitter Reuptake Inhibition Dynamics

Selective Targeting of Norepinephrine Transporter (NET) vs. Serotonin Transporter (SERT)

Ampreloxetine demonstrates preferential binding to the norepinephrine transporter (NET) over the serotonin transporter (SERT). Pharmacological studies confirm a 4-fold higher affinity for NET (Ki = 3.1 nM) compared to SERT (Ki = 12.4 nM) [5] [6]. This selectivity is attributed to structural differences in the drug’s binding pocket within NET, allowing hydrophobic interactions with transmembrane domains absent in SERT. At therapeutic doses (e.g., 10 mg daily), ampreloxetine achieves >75% NET occupancy while maintaining <50% SERT occupancy, minimizing serotonergic side effects [1] [6]. In vivo positron emission tomography (PET) studies further validate this compartmental engagement, showing sustained NET inhibition in the locus coeruleus and peripheral sympathetic neurons [1].

Table 1: Transporter Selectivity Profile of Ampreloxetine

TransporterKi (nM)Functional Potency (IC₅₀, nM)Occupancy at 10 mg (%)
NET3.15.8>75
SERT12.424.2<50
DAT>1000>1000<5

Data derived from binding assays and PET studies [1] [5] [6].

Comparative Binding Affinity Profiles Across Monoamine Transporters

Beyond NET/SERT selectivity, ampreloxetine exhibits negligible affinity for the dopamine transporter (DAT; Ki >1000 nM) and monoamine receptors (α-adrenergic, muscarinic, histaminergic; IC₅₀ >10 µM) [5] [7]. This "clean" binding profile distinguishes it from non-selective reuptake inhibitors like amitriptyline, which interact with multiple off-target receptors. Kinetic assays reveal ampreloxetine’s slow dissociation rate from NET (t₁/₂ ~40 min), enabling prolonged reuptake blockade even after plasma clearance [1]. In contrast, its SERT dissociation occurs within 15 min, explaining transient serotonergic effects at higher doses [6].

Dose-Dependent Modulation of Synaptic Norepinephrine Availability

Ampreloxetine elevates synaptic norepinephrine (NE) in a concentration-dependent manner. Pharmacokinetic/pharmacodynamic (PK/PD) modeling establishes an EC₅₀ of 1.2 ng/mL for 50% NET occupancy, with near-maximal occupancy (90%) at plasma concentrations of 8.0 ng/mL [1] [10]. Once-daily dosing leverages the drug’s long elimination half-life (30–40 h) to maintain steady-state concentrations (Cₛₛ ~7 ng/mL at 10 mg), ensuring 24-hour NET engagement without tachyphylaxis [1]. In vivo microdialysis in rodent models shows a 3.5-fold increase in extracellular NE following 5 mg/kg dosing, contrasting with modest serotonin elevations (<1.5-fold) [10].

Table 2: PK/PD Relationship of Ampreloxetine on NET Engagement

Plasma Concentration (ng/mL)NET Occupancy (%)Synaptic NE Increase (Fold)
0.510–150.3
1.2501.8
6.8803.1
8.0903.6

Based on Emax modeling from clinical and preclinical data [1] [10].

Pharmacodynamic Modulation of Sympathetic Neuroeffector Junctions

Impact on Postganglionic Sympathetic Neuron Activity in Autonomic Failure Models

In patients with neurogenic orthostatic hypotension (nOH) due to autonomic failure, ampreloxetine enhances postganglionic sympathetic neurotransmission. This is evidenced by a 47% mean increase in plasma norepinephrine levels and a concomitant 22% decrease in dihydroxyphenylglycol (DHPG), the intraneuronal NE metabolite [4] [8]. These shifts confirm reduced neuronal reuptake and metabolism of NE, amplifying endogenous neurotransmitter availability at neuroeffector junctions [10]. Notably, patients with multiple system atrophy (MSA)—who retain intact peripheral postganglionic fibers—exhibit more pronounced effects (79% NE elevation) compared to those with Parkinson’s disease or pure autonomic failure, where peripheral denervation limits drug efficacy [4] [8].

Table 3: Neurochemical Effects of Ampreloxetine in nOH Patients

Patient SubgroupΔ Plasma NE (%)Δ Plasma DHPG (%)Clinical Correlation
Multiple System Atrophy+79*-28*Standing SBP ↑ 15.7 mmHg
Parkinson’s Disease+32-18Standing SBP ↑ 6.2 mmHg
Pure Autonomic Failure+29-16Standing SBP ↑ 5.1 mmHg

Data from Phase 3 ambulatory blood pressure monitoring and plasma catecholamine analysis [4] [8] [10]; *p<0.05 vs. baseline.

Role in Enhancing Residual Peripheral Autonomic Signaling

Ampreloxetine potentiates residual sympathetic tone in patients with partial autonomic preservation. By inhibiting NET, it prolongs the half-life of neuronally released NE within synaptic clefts, facilitating vasoconstriction during orthostatic stress [9] [10]. In MSA patients, this translates to an 11–15 mmHg increase in standing systolic blood pressure (SBP) and a 3.1-point reduction in dizziness severity (per Orthostatic Hypotension Symptom Assessment scale) [2] [8] [9]. Crucially, ampreloxetine lacks central sympatholytic effects—a limitation of tricyclic antidepressants—due to minimal penetration of the blood-brain barrier and no suppression of preganglionic neuronal firing [7] [9]. This allows exclusive harnessing of peripheral autonomic pathways without paradoxical aggravation of nOH.

Properties

Product Name

Ampreloxetine (TFA)

IUPAC Name

2,2,2-trifluoroacetic acid;4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine

Molecular Formula

C20H19F6NO3

Molecular Weight

435.4 g/mol

InChI

InChI=1S/C18H18F3NO.C2HF3O2/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12;3-2(4,5)1(6)7/h1-4,9-10,12,22H,5-8,11H2;(H,6,7)

InChI Key

MDURTULDKWJPAB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.